USP2/USP7 Deubiquitinase Selectivity Switch Driven by Fluorination
In a structure‑activity relationship study of isoquinoline‑1,3‑dione‑based deubiquitinase inhibitors, replacement of a heavier halogen (e.g., chlorine or bromine) with a fluorine atom at the 6‑position completely reversed the selectivity between USP2 and USP7. The fluorine‑containing analogue exhibited uncompetitive USP2 inhibition with an IC₅₀ of 250 nM, whereas the corresponding non‑fluorinated or other‑halogen variants preferentially inhibited USP7, demonstrating that fluorine is the key structural determinant for USP2‑directed activity [1].
| Evidence Dimension | Target selectivity (USP2 vs USP7 inhibition) |
|---|---|
| Target Compound Data | USP2 IC₅₀ = 250 nM; USP2‑selective (no USP7 inhibition detected) |
| Comparator Or Baseline | Non‑fluorinated and heavier‑halogen (Cl, Br) isoquinolinedione analogues – USP7‑selective (USP2 IC₅₀ not reached) |
| Quantified Difference | Selectivity inversion: fluorine → USP2; Cl/Br → USP7 |
| Conditions | Recombinant USP2 and USP7 enzyme assays; inhibition measured by fluorescence‑based deubiquitinase activity; compounds tested at 10 µM top concentration. |
Why This Matters
For discovery programs targeting USP2‑dependent pathways (e.g., oncology), procurement of the 6‑fluoro analogue is mandatory because other halogen congeners will not engage USP2 and will instead hit USP7, leading to a fundamentally different pharmacological outcome.
- [1] Vamisetti, G. B., Meledin, R., Gopinath, P., & Brik, A. (2019). Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7. ChemBioChem, 20(2), 282–286. View Source
